molecular formula C7H6N2S B1300226 2-Mercapto-6-methylnicotinonitrile CAS No. 3395-04-8

2-Mercapto-6-methylnicotinonitrile

Cat. No. B1300226
CAS RN: 3395-04-8
M. Wt: 150.2 g/mol
InChI Key: AYJDNDNJGGAULS-UHFFFAOYSA-N
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Description

2-Mercapto-6-Methylnicotinonitrile is a chemical compound with the CAS Number: 3395-04-8 . It has a molecular weight of 150.2 and its IUPAC name is 6-methyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile . This compound is derived from pyridine, which is an essential building block in organic chemistry.


Molecular Structure Analysis

The molecular structure of 2-Mercapto-6-Methylnicotinonitrile is represented by the linear formula C7H6N2S . The InChI code for this compound is 1S/C7H6N2S/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

2-Mercapto-6-Methylnicotinonitrile has a molecular weight of 150.2 .

Scientific Research Applications

Synthesis and Utility as Building Blocks

2-Mercaptonicotinonitriles, including 2-Mercapto-6-methylnicotinonitrile, have been explored for their synthetic utility as building blocks for novel bis- and poly(pyridines), and poly(pyrimidines). This utility is demonstrated through alkylation with bis- and poly(halo) compounds, where spectroscopic and theoretical studies confirmed the prevalence of S-alkylation over N-alkylation (Abd El-Fatah et al., 2017).

Application in Electrochemistry

In electrochemistry, mercapto compounds including analogs of 2-Mercapto-6-methylnicotinonitrile have been utilized for modifying carbon paste electrodes. These electrodes, in turn, have shown effective application in the potentiometric determination of ions like Cu(II) in various samples (Mashhadizadeh et al., 2008).

Nucleophilic Substitution Reactions

Studies have also focused on the nucleophilic substitution reactions involving derivatives of 2-Mercapto-6-methylnicotinonitrile. For example, the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer led to the formation of novel compounds, with the structure of these products being confirmed by spectral methods and X-ray diffraction analysis (Dyadyuchenko et al., 2021).

Synthesis of Plant Growth Regulators

Derivatives of 2,6-diazido-4-methylnicotinonitrile, related to 2-Mercapto-6-methylnicotinonitrile, have been synthesized as potential plant growth regulators. Their efficacy as growth regulators has been demonstrated in field studies, particularly in the context of wheat growth (Dyadyuchenko et al., 2018).

Inhibition of Metal Corrosion

Mercapto compounds, structurally similar to 2-Mercapto-6-methylnicotinonitrile, have been studied for their efficiency as copper corrosion inhibitors in chloride solutions. This research, involving impedance spectroscopy and quantum-chemical investigations, contributes to understanding the electrochemical properties of these compounds in corrosion inhibition (Blajiev & Hubin, 2004).

Future Directions

While specific future directions for 2-Mercapto-6-Methylnicotinonitrile were not found in the sources I accessed, it’s worth noting that mercapto compounds have a wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science . Therefore, research into new synthesis methods, applications, and properties of such compounds is likely to continue.

properties

IUPAC Name

6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJDNDNJGGAULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=S)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352327
Record name 2-mercapto-3-cyano-6-methyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-6-methylnicotinonitrile

CAS RN

3395-04-8
Record name 2-mercapto-3-cyano-6-methyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FA Abulwerdi, MD Shortridge… - Journal of medicinal …, 2016 - ACS Publications
… -2,5-yl and 1,2,4-oxadiazol-3,5-yl rings (respectively), commercially available chloromethyl phenyl substituted oxadiazoles (37l–m) were treated with 2-mercapto-6-methylnicotinonitrile (…
Number of citations: 86 pubs.acs.org

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